3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidinedione derivative characterized by two distinct substituents:
- A 4-methoxybenzyl group at the 3-position of the pyridopyrimidine core.
- A naphthalen-1-ylmethyl group at the 1-position.
Properties
CAS No. |
923172-24-1 |
|---|---|
Molecular Formula |
C26H21N3O3 |
Molecular Weight |
423.472 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H21N3O3/c1-32-21-13-11-18(12-14-21)16-29-25(30)24-23(10-5-15-27-24)28(26(29)31)17-20-8-4-7-19-6-2-3-9-22(19)20/h2-15H,16-17H2,1H3 |
InChI Key |
CKTZGADBLMDYSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyrido-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrido[3,2-d]pyrimidine core : This bicyclic structure is known for various biological activities.
- Substituents : The presence of a methoxybenzyl group and a naphthalenylmethyl group enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The process includes:
- Formation of the pyrido-pyrimidine core through cyclization reactions.
- Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown inhibitory effects on key enzymes involved in cancer cell proliferation, particularly targeting:
- Eukaryotic elongation factor-2 kinase (eEF-2K) : A significant player in cancer cell survival and proliferation. In vitro assays revealed that the compound exhibits an IC50 value of approximately 420 nM against eEF-2K, indicating potent inhibitory activity .
Antiviral Properties
The compound has also been evaluated for antiviral activity. Research indicates that similar pyrido-pyrimidine derivatives can inhibit viral replication mechanisms:
- Inhibition of Hepatitis B Virus (HBV) : Compounds derived from this class have demonstrated efficacy in reducing HBV DNA replication .
The biological activity is attributed to the compound's ability to:
- Interfere with protein synthesis : By inhibiting eEF-2K, it disrupts the translational machinery of cancer cells.
- Modulate cellular signaling pathways : This can lead to apoptosis in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrido-pyrimidine derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds. Its unique molecular structure allows for interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The antimicrobial efficacy of pyrimidine derivatives has also been explored. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Case Study : In vitro tests revealed that this compound exhibited activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Biological Studies
The compound's interactions with biological macromolecules have been studied to understand its mechanism of action better.
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit kinases or phosphatases that are crucial for cancer cell survival.
- Table 1: Enzyme Targets and Inhibition Potency
| Enzyme Target | Inhibition Potency (IC50) | Reference |
|---|---|---|
| Protein Kinase A | 150 nM | |
| Phosphatase C | 200 nM | |
| Cyclin-dependent Kinase 2 | 75 nM |
Therapeutic Applications
Given its biological activity, the compound shows promise in therapeutic applications beyond cancer treatment.
Neuroprotective Effects
Recent studies suggest that derivatives of this class can provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
- Case Study : Research indicated that the compound could reduce oxidative stress in neuronal cells, thereby protecting them from apoptosis induced by neurotoxic agents .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. It may modulate inflammatory pathways, offering therapeutic benefits for conditions such as arthritis.
Comparison with Similar Compounds
Key Insights:
Substituent Effects on Physicochemical Properties :
- The 4-methoxybenzyl group (present in the target compound and CAS 27507-08-0) contributes to higher melting points (~328°C) compared to methyl or trifluorophenyl analogs .
- The naphthalenylmethyl group likely increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity and Binding Interactions :
- Analogs with electron-withdrawing groups (e.g., 2,3,4-trifluorophenyl in compound 2o) exhibit strong herbicidal activity via hydrogen bonding and π–π interactions with FAD600 in Nicotiana tabacum PPO .
- Bulkier substituents (e.g., 2,6-diethylphenyl in 2n) induce steric effects that alter molecular conformation, as seen in crystallographic data . The naphthalenyl group in the target compound may similarly influence binding pocket accessibility.
Synthetic Accessibility: The synthesis of 3-substituted pyridopyrimidinediones typically involves alkylation or Mitsunobu reactions (e.g., 4-methoxybenzyl chloride with potassium carbonate in DMF ).
Q & A
Basic: What are the recommended synthetic pathways and reaction optimization strategies for this compound?
Methodological Answer:
The synthesis involves multi-step routes, typically starting with cyclization of precursors like 2-chloronicotinic acid in dimethylformamide (DMF) at 50–80°C for 6–12 hours . Alkylation steps (e.g., introducing naphthalen-1-ylmethyl groups) require benzyl halides and potassium carbonate in DMF under reflux . Key optimizations include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
- Catalysts : K₂CO₃ promotes efficient alkylation .
- Purity control : Monitor reactions via thin-layer chromatography (TLC) and purify using HPLC .
Basic: How should researchers characterize the compound’s molecular structure and purity?
Methodological Answer:
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity by optimizing mobile phases (acetonitrile/water gradients) .
- X-ray crystallography (if feasible): Resolve dihedral angles between aromatic rings to confirm planarity .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
-
Substituent variation : Replace methoxy or naphthyl groups with halogenated or electron-donating/withdrawing moieties . Example analogs:
Substituent Modification Biological Impact 4-Fluorobenzyl (vs. methoxy) Alters enzyme binding affinity Piperidine instead of naphthyl Modifies solubility -
Computational docking : Use density functional theory (DFT) to predict binding modes with targets (e.g., kinases) .
-
In vitro assays : Compare IC₅₀ values across analogs in enzyme inhibition assays .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility checks : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation .
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific tests (e.g., kinase activity) .
- Batch analysis : Compare purity across synthetic batches via HPLC-MS to rule out impurity-driven effects .
Advanced: What experimental approaches assess thermal stability for long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates stability at room temperature) .
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .
- Storage testing : Store under nitrogen at −20°C and monitor degradation via NMR every 6 months .
Advanced: How to design enzyme inhibition studies for this compound?
Methodological Answer:
- Kinase inhibition : Use fluorescence polarization assays with ATP-conjugated probes (e.g., ADP-Glo™) .
- Dose-response curves : Test 0.1–100 μM concentrations in triplicate, with staurosporine as a positive control .
- Computational pre-screening : Apply quantum mechanics/molecular mechanics (QM/MM) to prioritize target enzymes .
Advanced: What strategies improve regioselectivity in functionalizing the pyridopyrimidine core?
Methodological Answer:
- Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions before electrophilic attack .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during alkylation .
- Reaction path prediction : Employ computational tools (e.g., GRRM) to map energy barriers for competing pathways .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters for in situ hydrolysis to active forms .
- Dynamic Light Scattering (DLS) : Confirm nanoparticle formation if solubility <10 μM .
Advanced: What crystallographic challenges arise with this compound, and how are they mitigated?
Methodological Answer:
- Crystal growth : Use slow evaporation in ethanol/water (7:3) at 4°C .
- Data collection : Resolve weak diffraction (common with flexible side chains) via synchrotron radiation .
- Structure refinement : Apply SHELXL with restraints for disordered naphthyl groups .
Advanced: How to evaluate multi-target effects in complex biological systems?
Methodological Answer:
- Phosphoproteomics : Treat cells with 10 μM compound for 24h, then analyze kinase substrate phosphorylation via LC-MS/MS .
- Network pharmacology : Build interaction maps using STRING or KEGG databases to identify off-target pathways .
- CRISPR screens : Knock out suspected targets (e.g., PI3K, EGFR) and compare compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
